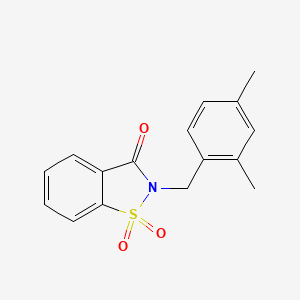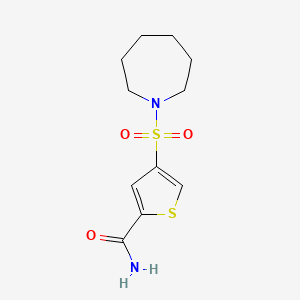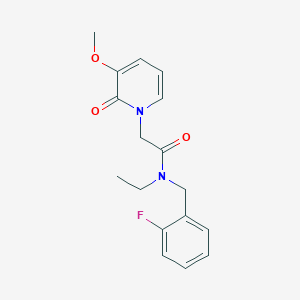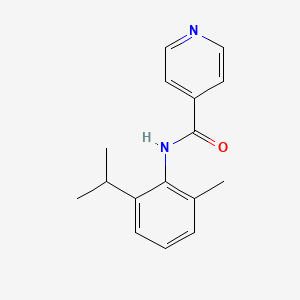![molecular formula C36H30N4O6 B5512305 2,7-bis(2-methoxyphenyl)-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5512305.png)
2,7-bis(2-methoxyphenyl)-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Research in the field of organic chemistry often explores novel heterocyclic compounds due to their potential applications in materials science, pharmaceuticals, and catalysis. Compounds similar to "2,7-bis(2-methoxyphenyl)-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone" are of interest due to their unique structural features and potential for exhibiting unique physical and chemical properties.
Synthesis Analysis
The synthesis of complex heterocyclic compounds typically involves multi-step reactions, starting from simpler heterocycles or aromatic compounds. Key steps may include cycloaddition reactions, nitration, alkylation, and the use of catalysts to form the desired heterocyclic frameworks. Techniques such as X-ray crystallography provide insight into the molecular structure, confirming the success of synthesis strategies (Ganapathy et al., 2015).
Scientific Research Applications
Thermally Stable Materials
Research by Maspero et al. (2013) on bi-pyrazolyl-based ligands, similar in structure to the compound you mentioned, highlights their potential in constructing higher-porosity materials. These materials can host nano-sized guests, suggesting applications in the development of new porous materials with unique properties, such as selective gas adsorption or catalysis support (Maspero et al., 2013).
Catalysts in Organic Synthesis
A study published in "Science" by Wasselle (1939) discusses the use of acylethynylpyrroles for cyclodimerization into bis(acylmethylidene)dipyrrolo[1,2-a:1',2'-d]pyrazines. This research points to applications in organic synthesis, where such compounds serve as catalysts to promote specific reactions, leading to the formation of complex heterocyclic structures with potential pharmacological activities (Wasselle, 1939).
Polymeric Materials
Jeong et al. (1994) synthesized a new tetraphenylated heterocyclic diol, indicating the potential of similar compounds in the synthesis of polyarylates. These polymers exhibit high thermal stability and are readily soluble in various solvents, suggesting their utility in advanced materials science for applications requiring stable and durable polymeric materials (Jeong et al., 1994).
Electropolymerization and Electrochromic Materials
Research on the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes indicates that compounds with pyrrole units can be polymerized to form materials with low oxidation potentials. These materials exhibit stability in their conducting form, suggesting applications in developing conducting polymers for electronic and electrochromic devices (Sotzing et al., 1996).
Antimicrobial Applications
Padmavathi et al. (2011) explored bis(heterocycles) derived from sulfonylethenes for antimicrobial activity. The lead compounds from this research were screened for antimicrobial properties, indicating the potential of similar structures in developing new antimicrobial agents (Padmavathi et al., 2011).
properties
IUPAC Name |
4,11-bis(2-methoxyphenyl)-7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30N4O6/c1-45-25-19-11-9-17-23(25)37-33(41)27-29(21-13-5-3-6-14-21)40-32-28(30(22-15-7-4-8-16-22)39(40)31(27)35(37)43)34(42)38(36(32)44)24-18-10-12-20-26(24)46-2/h3-20,27-32H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYSBJYFUBWKHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3C(N4C5C(C(N4C3C2=O)C6=CC=CC=C6)C(=O)N(C5=O)C7=CC=CC=C7OC)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-6-benzyl-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5512222.png)


![6-[(4-methylbenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5512238.png)
![8-fluoro-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5512241.png)
![(4aS*,7aR*)-1-[(4-fluoro-3-methylphenyl)acetyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5512245.png)
![N-[1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5512256.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,6-dimethoxybenzamide](/img/structure/B5512262.png)

![N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5512269.png)
![N-({[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5512274.png)
![4-(2-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)morpholine](/img/structure/B5512284.png)

